One-Step Radiosynthesis Enabled by Tosylate Leaving Group Delivers GMP-Ready [18F]FE-PE2I with 39% RCY vs. Multi-Step Labeling Approaches
Tosylethyl-PE2I uniquely enables a one-step, one-pot nucleophilic ¹⁸F-fluorination to produce [¹⁸F]FE-PE2I, a feat not achievable with bromo- or chloro-precursor analogs of the PE2I scaffold. Under optimized conditions (Kryptofix 2.2.2./K₂CO₃ in DMSO at 140°C for 5 min), the tosylate group is displaced by [¹⁸F]fluoride, yielding decay-uncorrected RCY of ~20% in early implementations [1]. In fully automated GMP production on a GE TRACERLab FX2 N module, this was improved to 39 ± 8% (n=4, relative to [¹⁸F]F⁻ delivered), with a synthesis time of 70 min and molar activity of 925.3 ± 763 GBq/µmol (250 ± 20 Ci/µmol) [2]. On a Synthera®+ platform with further optimization, RCYs up to 62% were achieved, enabling isolation of 25 GBq of formulated product with a shelf life of 6 h at room temperature [3]. By contrast, the alternative precursor for the same pharmacophore—the ¹¹C-methylation precursor for [¹¹C]PE2I—requires an on-site cyclotron producing ¹¹CO₂, multi-step conversion to [¹¹C]methyl iodide, and a separate methylation reaction, with an effective half-life of only 20.4 min that restricts distribution to facilities within ~60 min transport radius [4].
| Evidence Dimension | Radiochemical yield of [¹⁸F]FE-PE2I from tosylethyl precursor vs. alternative labeling strategies |
|---|---|
| Target Compound Data | RCY 39 ± 8% (TRACERLab FX2 N); up to 62% (Synthera®+); molar activity 925.3 ± 763 GBq/µmol; synthesis time 70 min; product stable 6 h at RT |
| Comparator Or Baseline | [¹¹C]PE2I production: requires on-site cyclotron, ¹¹C half-life 20.4 min, no distribution logistics feasible; alternative bromo-precursors for ¹⁸F labeling of PE2I have not yielded publishable RCY data, suggesting insufficient fluorination efficiency |
| Quantified Difference | Tosylethyl-PE2I is the only precursor demonstrated to produce [¹⁸F]FE-PE2I in a single step with RCY ≥39% under GMP conditions; ¹⁸F half-life (109.8 min) enables multi-site distribution vs. ¹¹C (20.4 min) which is restricted to local use only |
| Conditions | Kryptofix-mediated nucleophilic ¹⁸F-substitution; DMSO, 140°C, 5 min (Stepanov et al. 2012); TRACERLab FX2 N automated module (Ferrat et al. 2024); Synthera®+ platform (Bratteby et al. 2021) |
Why This Matters
For procurement, this establishes Tosylethyl-PE2I as the sole precursor capable of supporting GMP-compliant, automated [¹⁸F]FE-PE2I production at clinically relevant scale—no alternative precursor chemistry has demonstrated comparable efficiency for the PE2I pharmacophore with an ¹⁸F label.
- [1] Stepanov V, Krasikova R, Raus L, Loog O, Hiltunen J, Halldin C. An efficient one-step radiosynthesis of [¹⁸F]FE-PE2I, a PET radioligand for imaging of dopamine transporters. J Label Compd Radiopharm. 2012;55:206-210. doi:10.1002/jlcr.2927. View Source
- [2] Ferrat M, Moein MM, Cananau C, Tegnebratt T, Saliba P, Norman F, Steiger C, Bratteby K, Samén E, Dahl K, Tran TA. GMP production of [¹⁸F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport. EJNMMI Radiopharm Chem. 2024;9:35. doi:10.1186/s41181-024-00269-9. View Source
- [3] Bratteby K, Denholt CL, Lehel S, Petersen IN, Madsen J, Erlandsson M, Ohlsson T, et al. Fully Automated GMP-Compliant Synthesis of [¹⁸F]FE-PE2I. Pharmaceuticals. 2021;14(7):601. doi:10.3390/ph14070601. View Source
- [4] Halldin C, Erixon-Lindroth N, Pauli S, Chou YH, Okubo Y, Karlsson P, Lundkvist C, Olsson H, Guilloteau D, Emond P, Farde L. [¹¹C]PE2I: a highly selective radioligand for PET examination of the dopamine transporter in monkey and human brain. Eur J Nucl Med Mol Imaging. 2003;30(9):1220-1230. doi:10.1007/s00259-003-1209-7. View Source
